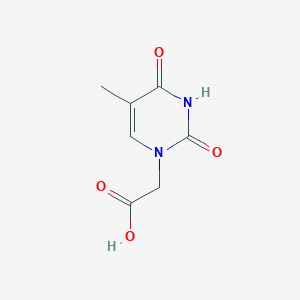

チミン-1-酢酸

概要

説明

Thymine-1-acetic acid (TAA) is a modified nucleobase with the molecular formula C7H8N2O4 . It is often used to add thymine functionality to materials .

Synthesis Analysis

The synthesis of Thymine-1-acetic acid involves the reaction of thymine with hexamethyldisilazane and ammonium sulfate . The reaction is stirred and heated at reflux until no more gas is evolved .Molecular Structure Analysis

The molecular weight of Thymine-1-acetic acid is 184.15 g/mol . Its IUPAC name is 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid .Chemical Reactions Analysis

Thymine-1-acetic acid has been studied using Raman spectroscopy and density functional theory (DFT) simulated Raman spectra . The study revealed its likely adsorption orientation on silver nanoparticles .Physical And Chemical Properties Analysis

Thymine-1-acetic acid is a solid substance . Its melting point ranges from 272 to 278 °C .科学的研究の応用

医学:バイオマーカー研究

チミン-1-酢酸は、腎臓がんの潜在的なバイオマーカーとして研究されています。 研究によると、チミン-1-酢酸誘導体を含むチミン二量体は、腎細胞癌(RCC)の非典型的なながらも有望なバイオマーカーとして機能する可能性があり、この疾患の診断と治療に役立ちます .

バイオテクノロジー:核酸相互作用

バイオテクノロジー研究では、チミン-1-酢酸はDNAおよびRNA結合ヌクレオペプチドの研究に使用されます。 これらの研究は、核酸とタンパク質間の相互作用を理解するために不可欠であり、遺伝子治療や創薬の進歩につながる可能性があります .

農業:土壌の肥沃度と植物の健康

研究によると、チミン-1-酢酸誘導体を含む有機酸は、土壌の肥沃度に重要な役割を果たしています。 それらは鉱物の可溶化、植物病原菌のバイオコントロールに関与しており、栄養循環を強化し、持続可能な農業慣行に貢献することができます .

環境科学:水銀イオンの検出

チミン-1-酢酸は、環境試料中の水銀イオンを検出するための高感度ナノセンサーの作成に使用されています。 このアプリケーションは、重金属汚染から水質と人間の健康を監視および保護するために不可欠です .

材料科学:ナノ粒子の機能化

材料科学では、チミン-1-酢酸は金ナノ粒子を機能化するのに使用されます。 これらの機能化されたナノ粒子は、さまざまな化学種を検出するために使用できる、ファイバーオプティック表面プラズモン共鳴センサーの開発に適用されています .

分析化学:蛍光プローブ

チミン-1-酢酸は、分析化学のための蛍光プローブの合成に不可欠です。 これらのプローブは、特定のイオンまたは分子の選択的検出のために設計されており、品質管理や環境監視など、さまざまな分析アプリケーションに不可欠です .

Safety and Hazards

作用機序

Target of Action

It has been used in the formation of copper(ii) coordination complexes . The compound’s role in these complexes suggests that it may interact with metal ions or other ligands in biological systems.

Mode of Action

It is known to participate in the formation of copper(II) coordination complexes . In these complexes, Thymine-1-acetic acid acts as a ligand, binding to copper ions. This suggests that the compound may interact with its targets through coordination bonds, leading to changes in the targets’ chemical or physical properties.

Biochemical Pathways

Given its structural similarity to thymine, a key component of dna, it may potentially interact with biochemical pathways involving nucleic acids .

Result of Action

Its role in the formation of copper(II) coordination complexes suggests that it may influence the properties and behaviors of these complexes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Thymine-1-acetic acid. Factors such as pH, temperature, and the presence of other chemical species (e.g., metal ions) may affect its ability to form coordination complexes and interact with its targets .

特性

IUPAC Name |

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDMCKHDYUDRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357488 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20924-05-4 | |

| Record name | Thymine-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

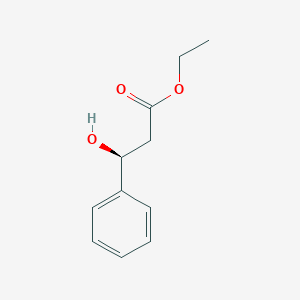

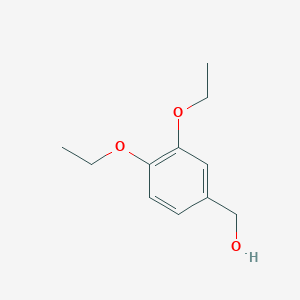

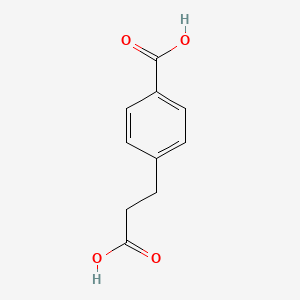

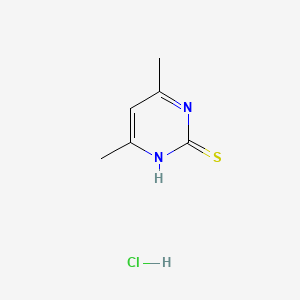

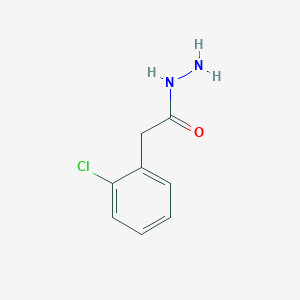

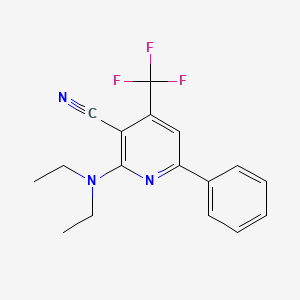

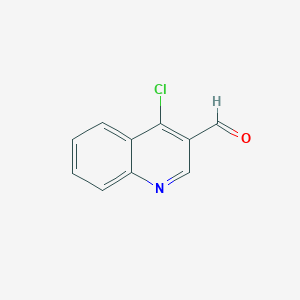

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B1363032.png)

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)